molecular formula C15H13F2N3O B2519544 N-(2,3-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415538-52-0

N-(2,3-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2519544
CAS No.: 2415538-52-0
M. Wt: 289.286
InChI Key: PREQMKRRQWFLLZ-UHFFFAOYSA-N
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Description

N-(2,3-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a carboxamide functional group. The incorporation of fluorine atoms into the phenyl ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the 2,3-difluorophenyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including the concentration of reactants, reaction time, and purification techniques, is crucial for achieving consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazoline core or the carboxamide group, leading to the formation of reduced analogs.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

N-(2,3-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, including as an anti-cancer agent, due to its ability to inhibit specific molecular targets.

    Industry: The compound is utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2,3-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different core structure.

    N-(2,3-Difluorophenyl)-4-quinazolinone: Similar quinazoline core but with different functional groups.

Uniqueness

N-(2,3-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific combination of the quinazoline core, difluorophenyl group, and carboxamide functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-(2,3-difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O/c16-10-5-3-7-12(13(10)17)20-15(21)14-9-4-1-2-6-11(9)18-8-19-14/h3,5,7-8H,1-2,4,6H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREQMKRRQWFLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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